Maleic acid (cis-butenedioic acid) is a highly soluble, planar dicarboxylic acid widely utilized as a chemical intermediate, adhesion promoter, and pharmaceutical salt-forming agent. Characterized by its cis-geometry, it exhibits distinct physical and chemical properties driven by intramolecular hydrogen bonding, which significantly differentiates it from its trans-isomer, fumaric acid, and its dehydrated counterpart, maleic anhydride[1]. For industrial and scientific procurement, maleic acid is prioritized when workflows demand high aqueous solubility, strong initial acidity (low pKa1), and stable handling in water-based formulations without the exothermic reactivity associated with anhydrides[2].
Substituting maleic acid with its closest structural analogs leads to immediate process failures in both aqueous and thermal workflows. Attempting to use the trans-isomer, fumaric acid, in high-concentration liquid formulations results in severe precipitation due to a greater than 100-fold reduction in aqueous solubility [1]. Furthermore, fumaric acid's weaker initial acidity prevents complete proton transfer when synthesizing specific active pharmaceutical ingredient (API) salts. Conversely, substituting maleic acid with maleic anhydride in water-based systems introduces uncontrolled, exothermic hydrolysis—the anhydride has a half-life of approximately 22 seconds in water at 25 °C—compromising formulation stability and safety[2].
The cis-geometry of maleic acid allows for intramolecular hydrogen bonding, which disrupts crystal lattice packing and dramatically enhances interactions with polar solvents. At 30 °C, maleic acid achieves an aqueous solubility of 91.2 g/100 g of water, whereas the trans-isomer, fumaric acid, reaches only 0.8 g/100 g under identical conditions [1]. This represents a >110-fold advantage in solubility, making maleic acid highly suitable for concentrated aqueous reagents and liquid-phase syntheses.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 91.2 g/100 g water |
| Comparator Or Baseline | Fumaric acid (0.8 g/100 g water) |
| Quantified Difference | >110-fold higher solubility |
| Conditions | Aqueous solution at 30 °C |
Prevents precipitation and enables the formulation of highly concentrated aqueous solutions required in industrial resin synthesis and liquid API processing.
Maleic acid is a significantly stronger acid in its first dissociation step compared to fumaric acid. The stabilization of the maleate monoanion via intramolecular hydrogen bonding yields a pKa1 of 1.90, whereas the trans-geometry of fumaric acid results in a pKa1 of 3.03 [1]. This difference of over one full pH unit means maleic acid is more than 10 times more effective at donating its first proton, which is critical for driving complete salt formation with weakly basic active pharmaceutical ingredients.
| Evidence Dimension | First Acid Dissociation Constant (pKa1) |
| Target Compound Data | pKa1 = 1.90 |
| Comparator Or Baseline | Fumaric acid (pKa1 = 3.03) |
| Quantified Difference | 1.13 pH unit difference (stronger initial acidity) |
| Conditions | Standard aqueous conditions (25 °C) |
Ensures reliable, high-yield proton transfer when manufacturing stable maleate salts for pharmaceutical applications.
While maleic anhydride is commonly used in anhydrous polymerizations, it is highly unstable in the presence of moisture, undergoing rapid exothermic hydrolysis to maleic acid with a half-life of approximately 22 seconds at 25 °C [1]. Procuring maleic acid directly bypasses this reactive instability, providing a stable, pre-hydrolyzed dicarboxylic acid that maintains consistent concentration and pH in water-based adhesives and copolymer emulsions without requiring specialized moisture-free handling.
| Evidence Dimension | Aqueous Hydrolytic Stability |
| Target Compound Data | Stable in aqueous solution |
| Comparator Or Baseline | Maleic anhydride (t1/2 ≈ 22 seconds) |
| Quantified Difference | Complete elimination of rapid exothermic hydrolysis |
| Conditions | Aqueous environment at 25.1 °C |
Allows for safe, predictable processing in water-based manufacturing workflows without the strict anhydrous storage requirements of maleic anhydride.
The structural differences between the cis and trans isomers drastically affect their thermal behavior. Maleic acid exhibits a melting point of approximately 135 °C, at which point it can be thermally dehydrated back into maleic anhydride [1]. In contrast, fumaric acid forms a highly stable crystal lattice that does not melt until 287 °C . This significantly lower melting point allows maleic acid to be utilized in lower-temperature melt-processing applications and as a direct thermal precursor where fumaric acid would remain an intractable solid.
| Evidence Dimension | Melting Point |
| Target Compound Data | 135 °C |
| Comparator Or Baseline | Fumaric acid (287 °C) |
| Quantified Difference | 152 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Enables low-temperature melt blending and controlled thermal dehydration workflows that are impossible with high-melting trans-isomers.
Due to its low pKa1 (1.90), maleic acid is highly effective for forming stable acid addition salts with weakly basic active pharmaceutical ingredients (e.g., indacaterol maleate). Its strong initial acidity ensures complete protonation, while its high aqueous solubility facilitates straightforward crystallization and purification processes [1].
In the formulation of aqueous adhesives and surface treatments for metals (like galvanized steel) or nylon, maleic acid is selected over maleic anhydride. Because it is already fully hydrolyzed, it provides stable, predictable cross-linking and pH control without the risk of rapid, exothermic degradation upon addition to the water phase [2].
For industrial syntheses requiring high-concentration liquid dosing, such as the production of glyoxylic acid via ozonolysis, maleic acid is prioritized over fumaric acid. Its ability to dissolve at over 90 g/100 g of water ensures that high-throughput liquid-phase reactors can operate efficiently without the line-clogging precipitation risks associated with the trans-isomer [3].
Irritant